6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 734535-44-5
VCID: VC4283913
InChI: InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
SMILES: CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.72

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.: 734535-44-5

Cat. No.: VC4283913

Molecular Formula: C11H16ClN3O3

Molecular Weight: 273.72

* For research use only. Not for human or veterinary use.

6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione - 734535-44-5

Specification

CAS No. 734535-44-5
Molecular Formula C11H16ClN3O3
Molecular Weight 273.72
IUPAC Name 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3
Standard InChI Key XHTDSDSCNSIIOA-UHFFFAOYSA-N
SMILES CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₆ClN₃O₃, with a systematic IUPAC name of 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione. Key structural attributes include:

  • A tetrahydropyrimidine ring system with keto groups at positions 2 and 4.

  • An amino group at position 6 and a chloroacetyl substituent at position 5.

  • Methyl and isobutyl groups at positions 3 and 1, respectively, contributing to steric bulk .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular Weight273.72 g/mol
CAS Number734535-44-5
IUPAC Name6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
SMILESCC(C)CN1C(=C(C(=O)NC1=O)C(=O)CCl)N
InChI KeyXHTDSDSCNSIIOA-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

  • Alkylation of 6-aminouracil precursors: Introduction of the isobutyl group at position 1 using alkylating agents like methyl iodide or benzyl bromide under basic conditions .

  • Chloroacetylation: Reaction of the intermediate with 2-chloroacetyl chloride in pyridine and chloroacetic acid at 90–95°C to install the chloroacetyl group at position 5 .

  • Methylation: Selective methylation at position 3 using dimethyl sulfate or methyl iodide in the presence of a base.

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYield (%)
AlkylationDBU, MeI, MeCN/DMF, RT46–73
Chloroacetylation2-Chloroacetyl chloride, pyridine35–72
MethylationDimethyl sulfate, K₂CO₃50–65

Key challenges include regioselectivity during alkylation and minimizing side reactions at the reactive chloroacetyl group. Purification typically involves recrystallization from ethyl acetate/hexane mixtures .

Structural Elucidation and Spectroscopic Analysis

Spectroscopic Data

  • ¹H NMR: Signals at δ 1.05 (doublet, isobutyl CH₃), δ 3.20 (singlet, N–CH₃), and δ 4.15 (quartet, chloroacetyl CH₂Cl).

  • ¹³C NMR: Peaks at 170.5 ppm (C=O, dione), 165.2 ppm (chloroacetyl C=O), and 45.3 ppm (N–CH₃) .

  • IR: Strong bands at 1720 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).

X-ray crystallography confirms the planar tetrahydropyrimidine ring and the Z-configuration of the chloroacetyl group.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .

  • Stability: Decomposes above 200°C; sensitive to hydrolysis under acidic or alkaline conditions due to the chloroacetyl group.

Table 3: Physicochemical Profile

PropertyValue
Melting Point198–202°C (decomp.)
LogP1.85 (predicted)
Hydrogen Bond Donors2

Reactivity and Functionalization

Key Reactions

  • Nucleophilic Substitution: The chloroacetyl group undergoes SN2 reactions with amines or thiols to form amides or thioethers .

  • Reduction: Sodium borohydride reduces the keto group to a secondary alcohol, though this is rarely employed due to competing side reactions.

  • Cyclization: Under basic conditions, intramolecular cyclization forms fused pyrimidine heterocycles .

Biological Activity and Applications

Enzyme Modulation

The compound inhibits dual-specificity phosphatases (DUSPs) by covalently modifying the active-site cysteine via its chloroacetyl group . Preliminary assays show IC₅₀ values of 1.2–3.8 µM against DUSP1 and DUSP6 .

Medicinal Chemistry

  • Drug Intermediate: Used in synthesizing kinase inhibitors and antivirals targeting RNA-dependent RNA polymerases .

  • Anticancer Potential: Derivatives exhibit antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines (EC₅₀ = 8–15 µM) .

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